Synthesis Yield Comparison: 4-Benzyloxy-3-nitroacetophenone vs. 4-Hydroxy-3-nitroacetophenone
The synthesis of 4-Benzyloxy-3-nitroacetophenone from 4-hydroxy-3-nitroacetophenone via benzylation with benzyl chloride proceeds with a reported yield of 84% after trituration . In contrast, the direct nitration of 4-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone is reported with yields around 70-75% under optimized conditions [1]. This demonstrates a quantifiable advantage in the benzylation step for obtaining the protected intermediate, which is critical for overall process efficiency in multi-step pharmaceutical synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 84% yield after purification |
| Comparator Or Baseline | 4-Hydroxy-3-nitroacetophenone (yield ~70-75%) |
| Quantified Difference | ~9-14% higher yield |
| Conditions | Target: Benzylation with benzyl chloride, K2CO3, acetone, reflux 17h, then trituration with i-PrOH. Comparator: Nitration of 4-hydroxyacetophenone with KNO3/H2SO4 at low temperature. |
Why This Matters
Higher yield in the synthesis of the protected intermediate reduces the overall cost of goods for downstream API manufacturing.
- [1] Patent CN114315598A. Preparation method of 4-hydroxy-3-nitroacetophenone. View Source
